molecular formula C14H10O B7892051 9H-fluorene-3-carbaldehyde

9H-fluorene-3-carbaldehyde

Cat. No. B7892051
M. Wt: 194.23 g/mol
InChI Key: CYDABVPVQMWWBC-UHFFFAOYSA-N
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Description

9H-fluorene-3-carbaldehyde, also known as fluorene-3-carbaldehyde, is a chemical compound with the molecular formula C14H10O . It has a molecular weight of 194.233 g/mol .


Synthesis Analysis

The synthesis of fluorene derivatives has been explored in several studies. One approach involves a boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . Another method describes the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorene backbone with a carbaldehyde functional group .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, a boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides .

Scientific Research Applications

  • Synthesis and UV Properties of Fluorene Schiff Base Compounds : 9H-Fluorene-9-carbaldehyde was used to synthesize new Schiff base compounds, which were analyzed for their ultraviolet absorption properties. These compounds showed different absorption wavelengths based on their molecular structure and solvents used, indicating potential applications in optical materials and sensors (Wen-zhong, 2011).

  • Synthesis of Novel Dialkylfluorene Decorated Phenothiazine-3-Carbaldehyde : A novel conjugated alkylfluorene decorated phenothiazine carbaldehyde was synthesized and characterized, providing insights into its molecular geometry and electronic structures. This research could be relevant for the development of new materials in electronics and photonics (Karuppasamy et al., 2017).

  • Ru-Catalyzed Direct sp3 C-H Alkylation of Fluorene Using Alcohols : This study described a ruthenium-catalyzed process for the alkylation of 9H-fluorene using alcohols. This method offers a greener and more efficient approach to modifying fluorene compounds, which could have implications in pharmaceuticals and material science (Shaikh et al., 2020).

  • Synthesis of Polyfluorenes for Chemosensor Applications : Polyaniline derivatives of fluorene were synthesized and applied in the fluorescence detection of acids and amines. These materials show potential for use in environmental sensing, biosensing, and toxin detection (Qian et al., 2019).

  • Photophysical Properties of Push-Pull Chromophoric Extended Styryls from Fluorene : Research on extended styryls derived from fluorene explored their photophysical properties, highlighting their potential in fluorescence-based applications such as molecular rotors for viscosity sensing (Telore et al., 2015).

  • Synthesis and Application of Organic Dyes Containing Fluorene : This study focused on the synthesis of organic dyes containing fluorene and their application in dye-sensitized solar cells, revealing a path towards more efficient solar energy conversion (Kumar et al., 2014).

Mechanism of Action

The mechanism of action for the reactions involving 9H-fluorene-3-carbaldehyde is proposed to involve the formation of allene carbocation intermediates .

Safety and Hazards

The safety data sheet for fluorene-2-carbaldehyde, a related compound, suggests that it may form combustible dust concentrations in air and should be stored in a well-ventilated place with the container kept tightly closed . It is recommended to avoid dust formation and to use personal protective equipment when handling the compound .

properties

IUPAC Name

9H-fluorene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDABVPVQMWWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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